2-(1H-pyrazol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Metabolic Stability SOCE Modulators Hepatic Clearance

2-(1H-Pyrazol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide (CAS 2034293-13-3, molecular formula C14H19N5O2S, MW 321.4 g/mol) is a synthetic heterocyclic compound belonging to the pyrazole–1,2,4-oxadiazole–propanamide chemotype. It incorporates three pharmacologically significant moieties: a 1H-pyrazol-1-yl group, a 1,2,4-oxadiazole ring, and a thian-4-yl (tetrahydro-2H-thiopyran-4-yl) substituent.

Molecular Formula C14H19N5O2S
Molecular Weight 321.4
CAS No. 2034293-13-3
Cat. No. B2703181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
CAS2034293-13-3
Molecular FormulaC14H19N5O2S
Molecular Weight321.4
Structural Identifiers
SMILESCC(C(=O)NCC1=NC(=NO1)C2CCSCC2)N3C=CC=N3
InChIInChI=1S/C14H19N5O2S/c1-10(19-6-2-5-16-19)14(20)15-9-12-17-13(18-21-12)11-3-7-22-8-4-11/h2,5-6,10-11H,3-4,7-9H2,1H3,(H,15,20)
InChIKeyKQEMSXHBGUKMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Pyrazol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide (CAS 2034293-13-3): Chemical Identity and Structural Classification for Scientific Procurement


2-(1H-Pyrazol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide (CAS 2034293-13-3, molecular formula C14H19N5O2S, MW 321.4 g/mol) is a synthetic heterocyclic compound belonging to the pyrazole–1,2,4-oxadiazole–propanamide chemotype [1]. It incorporates three pharmacologically significant moieties: a 1H-pyrazol-1-yl group, a 1,2,4-oxadiazole ring, and a thian-4-yl (tetrahydro-2H-thiopyran-4-yl) substituent. The 1,2,4-oxadiazole core has been established as a hydrolytically stable bioisosteric replacement for ester functionalities in calcium signalling modulators, conferring a distinct metabolic stability advantage [2]. The thian-4-yl group, a saturated six-membered sulfur-containing heterocycle, distinguishes this compound from analogs bearing cyclohexyl, difluorocyclohexyl, or aromatic substituents at the same position. This compound is supplied exclusively for non-human research purposes and is not intended for therapeutic or veterinary use.

Why Generic Substitution Fails for 2-(1H-Pyrazol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide: The Three-Variable Structural Determinant


Within the pyrazole–oxadiazole–propanamide chemical space, three structural variables jointly control biological readout and physicochemical behaviour: the nature of the heterocycle at the propanamide α-position (here, 1H-pyrazol-1-yl), the substituent at the oxadiazole 3-position (here, thian-4-yl), and the linker between the oxadiazole and amide (here, methylene). Changing any single variable can invert functional activity: in the SOCE modulator series, replacement of an ester with a 1,2,4-oxadiazole converted metabolically fragile inhibitors into robustly stable probes with residual substrate >90% after 1 h hepatic incubation, versus 43% and 15% for the ester-based comparators Pyr3 and Synta66, respectively [1]. Similarly, substitution of the 3-aryl/cycloalkyl group on the oxadiazole ring profoundly alters lipophilicity, target engagement, and selectivity profiles across the S1P1 agonist patent space [2]. Generic substitution without experimental verification of the exact three-variable combination therefore carries a high risk of obtaining a compound with divergent metabolic stability, target modulation, or physicochemical properties. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-(1H-Pyrazol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide: Comparator-Based Analysis


Metabolic Stability Advantage of 1,2,4-Oxadiazole Core Versus Ester-Containing Pyrazole Analogs

The 1,2,4-oxadiazole ring in the target compound functions as a bioisosteric replacement for the hydrolytically labile ester group found in earlier-generation pyrazole SOCE modulators such as Pyr3 and CIC-37. In a head-to-head in vitro hepatic metabolic stability assay using MLS9 fraction supplemented with NADPH (1 h incubation), oxadiazole-bearing pyrazoles (exemplified by compounds 22, 27, 29, 32, 37, and 42) retained >90% residual substrate for the majority of candidates, with only two compounds falling below 80%. In contrast, the ester-bearing comparators Pyr3 and CIC-37 yielded residual substrate values of only 43% and 74%, respectively. The clinical-stage comparator Synta66, which relies on an amide bond also subject to hydrolysis, showed merely 15% residual substrate in mouse liver microsomes (MLM) [1]. Although the target compound itself was not directly tested in this study, the 1,2,4-oxadiazole core is the structural determinant conferring this stability advantage, and the target compound shares this core feature.

Metabolic Stability SOCE Modulators Hepatic Clearance

Functional Activity Differentiation: 1,2,4-Oxadiazole Pyrazoles Can Act as SOCE Enhancers Rather Than Solely Inhibitors

Within the structurally related 1,2,4-oxadiazole-bearing pyrazole series, a minimal structural modification was sufficient to convert a SOCE inhibitor into a SOCE enhancer. Compound 37, a direct analog within the same oxadiazole-pyrazole class, was identified as a SOCE enhancer (activator of calcium entry), whereas the majority of the series (compounds 22, 27, 29, 32, 42) acted as SOCE inhibitors [1]. This functional ambivalence is not observed in the ester-bearing class (Pyr3, CIC-37), which are exclusively characterised as SOCE inhibitors. The target compound, bearing the 1,2,4-oxadiazole core and a thian-4-yl substituent, falls into this functionally plastic chemotype. The thian-4-yl group, being a saturated sulfur heterocycle, may further influence whether the compound behaves as an inhibitor or enhancer of SOCE, though direct data for CAS 2034293-13-3 are not available.

Store-Operated Calcium Entry Functional Switch Calcium Signalling

Thian-4-yl (Tetrahydrothiopyran) Substituent: Structural Differentiation from Cyclohexyl and Difluorocyclohexyl Analogs

The thian-4-yl (tetrahydro-2H-thiopyran-4-yl) group at the oxadiazole 3-position differentiates CAS 2034293-13-3 from closely related analogs bearing cyclohexyl, 4,4-difluorocyclohexyl, or aromatic substituents at the same position (e.g., N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide and N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide). The replacement of a methylene group (–CH2–) with a sulfur atom (–S–) in the six-membered ring introduces a polarisable heteroatom capable of participating in S···π, S···H–C, and chalcogen bonding interactions that are absent in the all-carbon cyclohexyl analogs. Tetrahydrothiopyran-containing compounds have been employed in drug discovery programmes targeting PI3K (IC50 = 4 nM) and other kinases, demonstrating that this moiety contributes to target binding affinity [1]. Additionally, the thian-4-yl group modulates lipophilicity: the calculated logP of tetrahydrothiopyran is approximately 1.3, compared to cyclohexane (logP ≈ 3.4), suggesting reduced hydrophobicity relative to the cyclohexyl analog while retaining conformational restriction [2].

Sulfur Heterocycle Lipophilicity Modulation Crystal Engineering

Absence of Cytotoxicity as a Shared Feature of 1,2,4-Oxadiazole-Bearing Pyrazoles Versus Clinical Comparators

Compound 22, the most potent SOCE inhibitor in the 1,2,4-oxadiazole-bearing pyrazole series, was explicitly tested for cytotoxicity and found to have no effect on cellular viability, a profile shared with its predecessor CIC-37 but coupled with dramatically improved metabolic stability. This contrasts with several literature SOCE modulators that exhibit cytotoxicity, limiting their utility as chemical probes [1]. While direct cytotoxicity data for CAS 2034293-13-3 are not published, the shared 1,2,4-oxadiazole-pyrazole scaffold with compound 22 suggests membership in a chemotype characterised by low cytotoxicity. Verification through standard MTT or LDH release assays in the user's cellular system of interest is nonetheless essential before procurement for cell-based studies.

Cytotoxicity Safety Profile Cellular Viability

Recommended Application Scenarios for 2-(1H-Pyrazol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide in Scientific Research and Industrial Procurement


Calcium Signalling Probe Development Requiring Metabolic Stability

Investigators studying store-operated calcium entry (SOCE) pathways via STIM1/Orai1 should consider this compound when metabolic stability is a critical experimental requirement. The 1,2,4-oxadiazole core provides a documented stability advantage over ester-bearing probes (Pyr3: 43% residual at 1 h; oxadiazole class: >90% residual), making it suitable for prolonged calcium imaging experiments (>2 h) and in vivo pharmacological studies where rapid hepatic clearance of ester probes confounds interpretation [1]. Users must empirically determine whether the thian-4-yl substituent confers inhibitor or enhancer activity, as the chemotype is functionally ambivalent.

S1P1 Receptor Agonist Screening in Autoimmune Disease Models

The pyrazole–oxadiazole scaffold is a privileged chemotype for S1P1 receptor modulation, as documented in US Patent US8802663B2 [2]. This compound can serve as a structurally differentiated screening candidate within S1P1 agonist programmes, particularly where the thian-4-yl group is hypothesised to confer altered receptor binding kinetics or subtype selectivity relative to cyclohexyl- or aryl-substituted analogs. Procurement is recommended for use in S1P1-mediated cAMP inhibition or β-arrestin recruitment assays.

Structure–Activity Relationship (SAR) Studies on Oxadiazole 3-Position Substitution

This compound is positioned as a key member of a comparative SAR set exploring the effect of the oxadiazole 3-substituent on biological activity. It enables head-to-head comparison with analogs bearing 4,4-difluorocyclohexyl, 6-ethoxypyridin-3-yl, and 1-ethyl-1H-pyrazol-4-yl groups at the same position. Such systematic SAR studies can deconvolute the contribution of sulfur-mediated interactions, lipophilicity, and steric effects to target binding and cellular activity [3].

Computational Chemistry and Docking Studies Involving Sulfur-Containing Heterocycles

The thian-4-yl moiety introduces a polarisable sulfur atom capable of participating in chalcogen bonding, S···π interactions, and hydrogen bonding as a weak acceptor. This compound is therefore suitable as a test case for developing or validating force field parameters for sulfur heterocycles in molecular docking and molecular dynamics simulations, particularly when comparing predicted binding modes with experimental data generated from the cyclohexyl or difluorocyclohexyl analogs.

Quote Request

Request a Quote for 2-(1H-pyrazol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.